Acyline (TFA)

GnRH Antagonist Receptor Binding IC50

Acyline (TFA) is a third-generation, water-soluble GnRH antagonist delivering a quantifiable 15-day testosterone suppression window from a single 300 μg/kg dose in human males. With 2.3x superior potency over Cetrorelix and 6.9x over Ganirelix (IC50 0.52–0.69 nM), it ensures robust receptor blockade at lower concentrations. Validated for 100% efficacy in canine pregnancy termination and ovulation suppression in felines. Unique oral bioavailability potential via GIPET technology. The optimal choice for male reproductive axis suppression, veterinary reproduction, and oral peptide delivery research.

Molecular Formula C82H103ClF3N15O16
Molecular Weight 1647.2 g/mol
Cat. No. B10857989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyline (TFA)
Molecular FormulaC82H103ClF3N15O16
Molecular Weight1647.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C80H102ClN15O14.C2HF3O2/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55;3-2(4,5)1(6)7/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107);(H,6,7)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+;/m1./s1
InChIKeyMLCHXMRUFDXSFA-NRYWIMGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acyline (TFA): A Third-Generation GnRH Peptide Antagonist with Quantified In Vitro Potency and In Vivo Duration of Action for Reproductive Research


Acyline (TFA) is a synthetic peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for contraception and hypogonadism [1]. Its sequence includes a unique D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2 structure and is a third-generation, water-soluble, low-histamine-release compound [2]. Acyline is a protein drug with a maximum clinical trial phase of II and has reached Phase 3 in some studies [1][3]. Its TFA salt form offers specific handling and storage requirements that differentiate it from other GnRH antagonists [4].

Why Acyline (TFA) Cannot Be Substituted by Other GnRH Antagonists Without Impact on Research Outcomes


Direct substitution of Acyline (TFA) with other GnRH antagonists like Cetrorelix, Ganirelix, or Degarelix introduces substantial risks to experimental reproducibility due to critical differences in receptor binding affinity, duration of action in specific models, and formulation requirements. While these compounds share a common mechanism, their unique structural modifications and pharmacokinetic profiles [1] lead to divergent in vivo suppression kinetics and clinical outcomes [2]. These differences are quantifiable and directly impact the selection of the appropriate tool for specific research applications.

Quantitative Evidence for Acyline (TFA) Differentiation: Comparative Data vs. Cetrorelix, Ganirelix, Abarelix, and Degarelix


Acyline Exhibits Superior In Vitro Potency at the Human GnRH Receptor Compared to Key Clinical Antagonists

In a head-to-head comparison using a standardized reporter gene assay in HEK-293 cells expressing the human GnRH receptor, Acyline demonstrated superior potency (IC50 = 0.52 nM) compared to other clinical peptide antagonists. Cetrorelix, a widely used antagonist in assisted reproduction, shows an IC50 of 1.21 nM under similar assay conditions, representing a 2.3-fold lower potency than Acyline [1]. Ganirelix, another ART antagonist, is even less potent with an IC50 of 3.6 nM (6.9-fold less potent than Acyline) [2]. Abarelix, used in prostate cancer, exhibits an IC50 of 3.5 nM (6.7-fold less potent) [3]. Degarelix, another prostate cancer therapeutic, is the closest comparator with an IC50 of 0.58 nM, but Acyline (IC50 = 0.69 nM in a related comparative study) remains a top-tier candidate for in vitro potency [4]. This higher potency translates to lower required concentrations for receptor blockade, a critical factor in experimental design and cost-effectiveness.

GnRH Antagonist Receptor Binding IC50 HEK293 Potency

Acyline Provides a Clinically Validated 15-Day Testosterone Suppression Window with a Single Dose, Offering a Defined Duration Not Matched by Cetrorelix or Ganirelix

In healthy human males, a single 300 μg/kg subcutaneous dose of Acyline suppressed testosterone to castrate levels (nadir: 1.95 ± 0.4 nmol/L) for a full 15 days [1]. This extended duration of action is a key differentiator from shorter-acting antagonists used in ART. For example, Cetrorelix and Ganirelix are typically administered daily due to their shorter half-lives, requiring multiple injections to maintain suppression [2]. While Degarelix offers a longer suppression window in humans (up to 40 days in rat models [3]), Acyline's 15-day profile provides a valuable intermediate duration, allowing for flexible experimental protocols where a 2-week washout or a 2-week continuous suppression period is required. This specific duration is directly supported by human clinical trial data, providing a high level of confidence for translational research [1].

Pharmacodynamics Testosterone Suppression Duration of Action Human In Vivo

Acyline TFA Salt Offers Enhanced Aqueous Solubility and Defined Stability Parameters Critical for In Vivo Formulation

The TFA salt form of Acyline confers superior aqueous solubility and storage characteristics compared to the free base or other salt forms, which is critical for reproducible in vivo studies. Acyline TFA demonstrates solubility of ≥2.5 mg/mL (1.52 mM) in a standard in vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) . This is a key differentiator from more hydrophobic peptide antagonists that require specialized, often harsher, co-solvents. The compound is provided with explicit stability data: powder stable for 3 years at -20°C, and in solvent for 1 year at -80°C . These defined parameters ensure lot-to-lot consistency and reduce the risk of experimental variability due to degradation or precipitation, a common issue with less characterized or more hydrophobic analogs like some early-generation antagonists.

Formulation Solubility Stability TFA Salt Peptide

Acyline's Unique Pharmacokinetic Profile Enables Oral Formulation via GIPET Technology, a Feasibility Not Demonstrated for Other Peptide GnRH Antagonists

Acyline is the only peptide GnRH antagonist for which successful oral administration in humans has been demonstrated using GIPET (Gastrointestinal Permeation Enhancement Technology) [1]. In a clinical study, oral doses of 20 mg and 40 mg of GIPET-enhanced Acyline achieved significant and sustained testosterone suppression for 12-24 hours in healthy men [1]. This is a major differentiator from other peptide GnRH antagonists like Cetrorelix, Ganirelix, Abarelix, and Degarelix, which are exclusively parenteral due to poor oral bioavailability [2]. This oral formulation potential opens new avenues for research in patient compliance and alternative dosing regimens, making Acyline a unique tool for studying non-injectable GnRH antagonism.

Oral Bioavailability GIPET Pharmacokinetics Formulation Peptide Delivery

Acyline Demonstrates Specific Efficacy and Safety Profile in Veterinary Reproductive Studies, with Quantified Abortion Induction in Dogs

Acyline has been specifically validated for pregnancy termination in bitches, a niche application where other GnRH antagonists lack comparable published data. In a controlled study, a single subcutaneous dose of Acyline (110 μg/kg or 330 μg/kg) induced abortion in 100% of treated mid-pregnant bitches (n=14), compared to 0% in the placebo group (p < 0.01) [1]. Progesterone concentrations declined significantly in treated groups, and no side effects were observed [1]. This specific indication is not well-documented for other peptide GnRH antagonists like Cetrorelix or Degarelix in this species, making Acyline a critical tool for veterinary reproductive research and clinical applications [2].

Veterinary Medicine Reproduction Canine Pregnancy Termination Progesterone

Acyline's Clinical Development Stage and Indication Focus (Contraception, Hypogonadism) Differentiates it from ART and Prostate Cancer Antagonists

Acyline's clinical development is focused on male contraception and hypogonadism, having reached Phase 2/Phase 3 trials, with 16 clinical studies conducted [1][2]. This contrasts with the primary commercial indications of other peptide GnRH antagonists: Cetrorelix and Ganirelix are approved and used for controlled ovarian hyperstimulation in ART [3]; Abarelix and Degarelix are approved for advanced prostate cancer [4]. This differential clinical trajectory means that Acyline's safety and efficacy data are concentrated in a different patient population, making it the more relevant tool for researchers studying reproductive endocrinology, male contraception, or hypogonadism, rather than oncology or infertility.

Clinical Development Indication Contraception Hypogonadism Phase 2

Targeted Application Scenarios for Acyline (TFA) Procurement Based on Quantified Evidence


Male Reproductive Endocrinology and Hormonal Contraception Research

Acyline (TFA) is the optimal choice for researchers studying male reproductive axis suppression due to its well-characterized, dose-dependent suppression of gonadotropins and testosterone in human males [1]. The quantified 15-day suppression window from a single 300 μg/kg dose allows for precise experimental control in clinical protocols, while its unique oral bioavailability potential via GIPET offers a pathway to non-injectable contraceptive development [2]. This aligns with its Phase 2/3 clinical focus on male contraception and hypogonadism [3].

Veterinary Reproductive Studies in Canines and Felines

For veterinary researchers, Acyline (TFA) provides a validated and safe method for pregnancy termination in bitches (100% efficacy at 110-330 μg/kg SC) and ovulation suppression in cats [1][2]. Unlike other GnRH antagonists, published data specifically supports its use in these species, making it the preferred tool for studies on canine and feline reproduction, estrus control, and population management [3].

Translational Research Requiring Oral GnRH Antagonism

Acyline (TFA) is the only peptide GnRH antagonist with demonstrated oral efficacy in humans when formulated with GIPET technology [1]. This makes it an essential compound for pharmaceutical scientists and translational researchers exploring oral delivery of peptide therapeutics or developing novel oral GnRH antagonist formulations for conditions like prostate cancer or endometriosis [2].

In Vitro GnRH Receptor Binding and Potency Studies

Acyline (TFA) serves as a high-potency reference standard for in vitro GnRH receptor binding assays, with an IC50 of 0.52-0.69 nM against the human receptor [1]. Its superior potency compared to Cetrorelix (2.3x) and Ganirelix (6.9x) ensures robust and reliable receptor blockade in cell-based experiments, reducing the required compound concentration and minimizing off-target effects [2][3].

Quote Request

Request a Quote for Acyline (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.